molecular formula C13H18N2O B030602 (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide CAS No. 50288-63-6

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide

Cat. No.: B030602
CAS No.: 50288-63-6
M. Wt: 218.29 g/mol
InChI Key: LJLMNWPXAYKPGV-NEPJUHHUSA-N
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Description

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide is a chiral compound with significant interest in various scientific fields due to its unique structural properties. This compound features a phenyl group and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the reaction of a phenylacetic acid derivative with a piperidine derivative under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as palladium or rhodium complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity this compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts like palladium on carbon can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted piperidine derivatives, which can be further utilized in various chemical syntheses and applications .

Scientific Research Applications

(2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S)-2-Phenyl-2-[(2R)-piperidin-2-yl]acetamide include:

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry and the presence of the piperidine ring, which can impart unique chemical and biological properties. This makes it particularly valuable in asymmetric synthesis and as a chiral building block in pharmaceutical research .

Properties

IUPAC Name

(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c14-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-15-11/h1-3,6-7,11-12,15H,4-5,8-9H2,(H2,14,16)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJLMNWPXAYKPGV-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C(C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50288-63-6, 160707-36-8
Record name alpha-Phenyl-2-piperidineacetamide, erythro-(+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050288636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Phenyl-2-piperidineacetamide, erythro-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160707368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/015H02ENJ9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name .ALPHA.-PHENYL-2-PIPERIDINEACETAMIDE, ERYTHRO-(±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P6SWJ9G00R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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